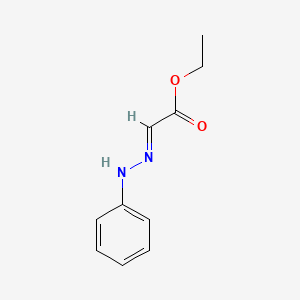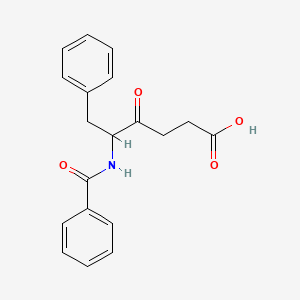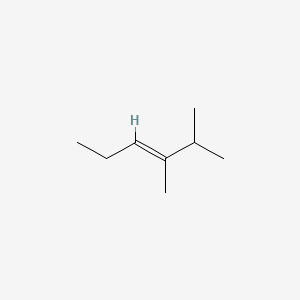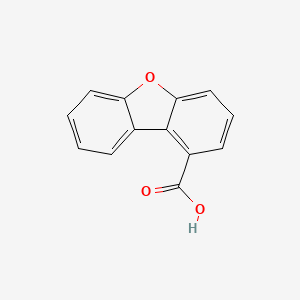
(E)-ethyl 2-(2-phenylhydrazono)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-(phenylhydrazono)ethanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a phenylhydrazono group attached to the carbon atom of the ethanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-(phenylhydrazono)ethanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of ethyl (2E)-(phenylhydrazono)ethanoate may involve continuous flow processes and the use of catalysts to enhance the reaction rate and selectivity. The choice of solvent and purification methods, such as distillation or crystallization, are crucial for obtaining a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
Ethyl (2E)-(phenylhydrazono)ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazono group to an amine or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
Ethyl (2E)-(phenylhydrazono)ethanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of ethyl (2E)-(phenylhydrazono)ethanoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazono group can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall effect.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with a similar ethyl group but lacking the hydrazono functionality.
Phenylhydrazine: Contains the hydrazono group but lacks the ester moiety.
Ethyl benzoate: An ester with a phenyl group but without the hydrazono functionality.
Uniqueness
Ethyl (2E)-(phenylhydrazono)ethanoate is unique due to the combination of the ester and hydrazono functionalities in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
ethyl (2E)-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-11-12-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b11-8+ |
InChI 键 |
OXDINSQNKBLMPS-DHZHZOJOSA-N |
手性 SMILES |
CCOC(=O)/C=N/NC1=CC=CC=C1 |
规范 SMILES |
CCOC(=O)C=NNC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)

![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12001574.png)
![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)

![ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12001590.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)



